4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
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Overview
Description
4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a complex organic compound that features an indole moiety linked to a pyrazole ring, which is further connected to a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and compliance with green chemistry principles . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with appropriate pyrazole and benzenesulfonamide derivatives under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, hydroxyl derivatives, and halogenated indole derivatives, respectively .
Scientific Research Applications
4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with proteins involved in cell signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione: A marine-derived natural product with similar structural features.
4-[(E)-1H-indol-3-ylmethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another indole-pyrazole derivative with potential biological activities.
Uniqueness
4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is unique due to its combination of indole, pyrazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H16N4O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H16N4O3S/c1-12-17(10-13-11-21-18-5-3-2-4-16(13)18)19(24)23(22-12)14-6-8-15(9-7-14)27(20,25)26/h2-11,22H,1H3,(H2,20,25,26)/b13-10+ |
InChI Key |
BQZSDAFTSOJGHW-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N)/C=C/3\C=NC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N)C=C3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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